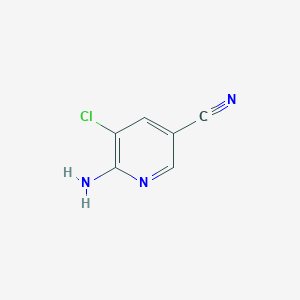
2-Bromo-5-isopropoxybenzaldehyde
Overview
Description
2-Bromo-5-isopropoxybenzaldehyde is a chemical compound with the CAS Number: 162147-12-8 . It has a molecular weight of 243.1 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.1 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Polymorph Identification : A study on a similar compound, 2-bromo-5-hydroxybenzaldehyde, identified a new polymorph, highlighting its structural properties, including hydrogen bonding and significant deviation of the Br atom from the plane of the benzene ring (Silva et al., 2004).
Trace Metal Detection : Research involving 5-bromo-2-hydroxybenzaldehyde demonstrated its use in preconcentration of trace amounts of copper(II) ions in water samples, showing its potential in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Cross-Coupling Reactions : A review focused on 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde highlights their use in synthesizing compounds with biological, medicinal, and material applications under palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017).
Synthesis of Benzofuran Derivatives : Research on the synthesis of benzofuran derivatives using 5-bromo-2-hydroxybenzaldehyde indicates potential applications in creating novel organic compounds (Bossio et al., 1991).
Bromination Studies : A study on the bromination of 3-hydroxybenzaldehyde, yielding compounds like 2-bromo-5-hydroxybenzaldehyde, provides insight into reaction mechanisms and the formation of novel derivatives (Otterlo et al., 2004).
Nonlinear Optical Properties : A study on the effects of bromine substitution on benzaldehydes like 5-bromo-2,3-dimethoxybenzaldehyde showed its impact on the nonlinear third-order susceptibility, suggesting applications in optical materials (Aguiar et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXGGROPXWWLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


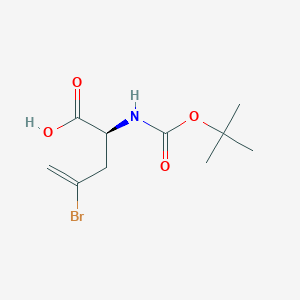


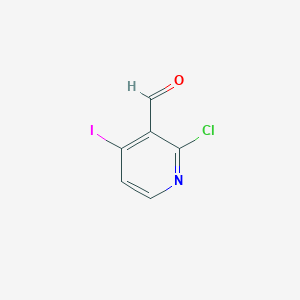
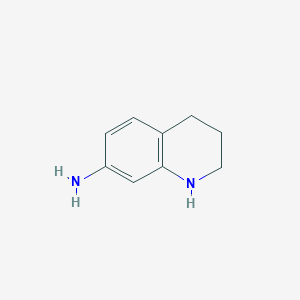
![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)

![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)

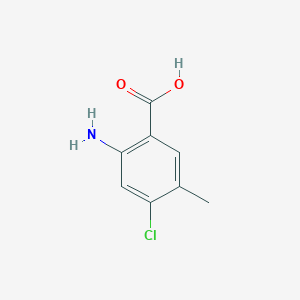
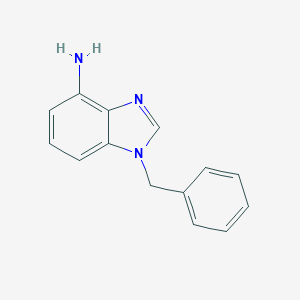

![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)
